REACTION_CXSMILES
|
C(OCCCC(O[N:11]([C:15]1[C:16]([I:51])=[C:17]([C:37]([NH:39][CH2:40][CH:41]([O:47]C(=O)C)[CH2:42][O:43]C(=O)C)=[O:38])[C:18]([I:36])=[C:19]([C:34]=1[I:35])[C:20]([NH:22][CH2:23][CH:24]([O:30]C(=O)C)[CH2:25][O:26]C(=O)C)=[O:21])[C:12](=[O:14])[CH3:13])=O)(=O)C.S(=O)(=O)(O)[OH:53].[C:57](O)(=O)[CH3:58].[OH2:61]>>[CH2:57]([N:11]([C:12]([CH2:13][OH:53])=[O:14])[C:15]1[C:16]([I:51])=[C:17]([C:37]([NH:39][CH2:40][CH:41]([OH:47])[CH2:42][OH:43])=[O:38])[C:18]([I:36])=[C:19]([C:20]([NH:22][CH2:23][CH:24]([OH:30])[CH2:25][OH:26])=[O:21])[C:34]=1[I:35])[CH2:58][OH:61]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
5-[N-(2-Acetoxyethyl)acetoxyacetamido]-N,N'bis(2,3-diacetoxypropy)-2,4,6-triiodoisophthalamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCC(=O)ON(C(C)=O)C=1C(=C(C(=C(C(=O)NCC(COC(C)=O)OC(C)=O)C1I)I)C(=O)NCC(COC(C)=O)OC(C)=O)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The solid gradually dissolves as it
|
Type
|
TEMPERATURE
|
Details
|
is heated with the steam on the jacket
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)N(C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |